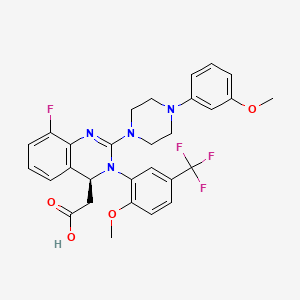
Lipoamido-PEG2-alcohol
Descripción general
Descripción
Lipoamido-PEG2-alcohol is a compound that features a lipoamide moiety and a reactive alcohol group. It is a polyethylene glycol (PEG) derivative, which enhances its solubility in aqueous media. The compound is often used as a linker in various biochemical applications due to its hydrophilic properties and ability to undergo further derivatization .
Aplicaciones Científicas De Investigación
Bio-conjugación
Lipoamido-PEG2-alcohol es un linker para bio-conjugación {svg_1}. Contiene un grupo Lipoamido y un grupo hidroxilo unidos a través de una cadena lineal de PEG {svg_2}. Esto lo hace útil en el campo de la bio-conjugación donde se puede utilizar para unir dos biomoléculas.
Investigación en fármacos marinos
Las microalgas marinas sintetizan polisacáridos, que a menudo se liberan en el medio circundante {svg_3}. Estos polisacáridos han mostrado varias aplicaciones biológicas con numerosos beneficios para la salud {svg_4}. This compound, con su capacidad para conjugar biomoléculas, podría utilizarse potencialmente para estudiar estos polisacáridos y sus aplicaciones.
Investigación de ADN plasmídico
El ADN plasmídico desempeña un papel fundamental en la investigación científica por su capacidad para clonar, transferir y manipular genes {svg_5}. This compound, con sus capacidades de bio-conjugación, podría utilizarse potencialmente en la preparación de plásmidos, facilitando la clonación, transferencia y manipulación de genes {svg_6}.
Mecanismo De Acción
Target of Action
Lipoamido-PEG2-alcohol is primarily used as a linker for bio-conjugation . The compound contains a lipoamide moiety and a reactive alcohol group . The lipoamide group provides unique properties, making it a versatile tool for drug delivery and surface modification applications .
Mode of Action
The alcohol group in this compound can react to further derivatize the compound . This allows for covalent attachment to other molecules, leading to the formation of disulfide bonds . These bonds can be used for controlled drug release .
Biochemical Pathways
The compound’s ability to form disulfide bonds suggests that it may interact with intracellular glutathione . This interaction could potentially influence various biochemical pathways, particularly those involving redox reactions and cellular detoxification.
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases the compound’s water solubility in aqueous media . This property can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
This compound has been extensively utilized in the development of targeted drug delivery systems, such as liposomes and nanoparticles . By conjugating the drug to the lipoamide group via a disulfide bond, the drug is selectively released at the target site through the reduction of the disulfide bond by intracellular glutathione .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and ionic strength of the surrounding medium. Additionally, the presence of reducing agents (such as glutathione) in the cellular environment can influence the compound’s ability to form and break disulfide bonds .
Métodos De Preparación
Propiedades
IUPAC Name |
5-(dithiolan-3-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4S2/c16-7-9-19-11-10-18-8-6-15-14(17)4-2-1-3-13-5-12-20-21-13/h13,16H,1-12H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTNIUWBGVLVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B608509.png)







